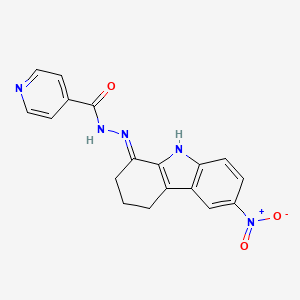

![molecular formula C18H20N2O2 B604699 1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone CAS No. 1321752-63-9](/img/structure/B604699.png)

1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Hydroxyphenyl)propan-1-one, also known as Paroxypropione, is a manufactured, nonsteroidal estrogen which has been used medically as an antigonadotropin .

Molecular Structure Analysis

The molecular formula of 1-(4-Hydroxyphenyl)propan-1-one is C9H10O2 . It has a molecular weight of 150.174 . The exact mass is 150.068085 .Physical And Chemical Properties Analysis

1-(4-Hydroxyphenyl)propan-1-one has a density of 1.1±0.1 g/cm3 . Its boiling point is 152-154 °C26 mm Hg (lit.) and the melting point is 36-38 °C (lit.) . The compound is slightly soluble in water with a solubility of 0.34 g/l at 15 ºC .科学的研究の応用

Synthesis and Characterization

Hydrazones and their complexes are synthesized through reactions involving hydrazone ligands, showcasing diverse biological activities. These compounds are characterized by various spectroscopic methods, indicating their potential as antimicrobial agents and for other biological applications. For instance, El-Sherif reports the synthesis of hydrazone ligands and their metal complexes, revealing antimicrobial activity, particularly against Gram-positive bacteria, suggesting a relationship between antimicrobial activity and the cell wall structure of bacteria (El-Sherif, 2009).

Biological Activities

Research has delved into the antimicrobial and antibacterial properties of hydrazone derivatives and their metal complexes. Prithivirajan et al. synthesized chalcone-hydrazone derivatives showing pronounced antibacterial activities, representing a new collection of antibacterial agents and DNA gyrase inhibitors (Prithivirajan, Marimuthu, & Jas, 2019). Furthermore, Tharmaraj et al. synthesized and characterized metal complexes of hydrazone ligands, noting enhanced antimicrobial activity compared to the free ligand, highlighting the potential of metal-hydrazone complexes in antimicrobial applications (Tharmaraj, Kodimunthiri, Sheela, & Priya, 2009).

Environmental Applications

Chhaya and Gupte explored the use of laccase in the bioremediation of Bisphenol A, an environmental pollutant, using reverse micelles systems. This study demonstrates the potential of enzyme-based systems for the degradation of hydrophobic phenolic environmental pollutants, offering insights into the environmental applications of hydrazone-related compounds (Chhaya & Gupte, 2013).

Antioxidant and Radical Scavenging Activities

Compounds like diflunisal hydrazide-hydrazones have been synthesized and evaluated for their antimycobacterial, antimicrobial, anticonvulsant, and antiradical activities. These studies reveal the potential of hydrazone derivatives as multifunctional agents with significant biological activities, including radical scavenging properties (Küçükgüzel, Mazi, Şahin, Oztürk, & Stables, 2003).

Optical and Material Science Applications

Naseema et al. investigated the third-order nonlinear optical properties of hydrazones, indicating their potential in optical device applications such as optical limiters and switches. This highlights the significance of hydrazones in the development of materials with specialized optical properties (Naseema, Manjunatha, Sujith, Umesh, Kalluraya, & Rao, 2012).

作用機序

Target of Action

It is noted that similar compounds have been used medically as antigonadotropins . Antigonadotropins are substances that suppress the activity of the gonadotropins, hormones that stimulate the gonads (testes and ovaries) in the body.

Mode of Action

Based on its classification as a nonsteroidal estrogen , it can be inferred that it may interact with estrogen receptors in the body, leading to a variety of physiological effects.

Biochemical Pathways

As a nonsteroidal estrogen , it may be involved in the regulation of the menstrual cycle and reproduction, as well as the development and maintenance of secondary sexual characteristics.

Pharmacokinetics

Its water solubility is reported to be 034 g/l at 15 ºC , which may influence its absorption and distribution in the body.

Result of Action

As a nonsteroidal estrogen , it may have effects similar to those of natural estrogens, including the regulation of the menstrual cycle and reproduction, and the development and maintenance of secondary sexual characteristics.

生化学分析

Biochemical Properties

The compound 1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone has been found to interact with enzymes in a time-dependent manner . The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.

Molecular Mechanism

特性

IUPAC Name |

4-[(E)-C-ethyl-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]carbonimidoyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-3-17(13-5-9-15(21)10-6-13)19-20-18(4-2)14-7-11-16(22)12-8-14/h5-12,21-22H,3-4H2,1-2H3/b19-17+,20-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXNALRUDYMXNR-XPWSMXQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NN=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\N=C(\C1=CC=C(C=C1)O)/CC)/C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(acetylamino)-7-chloro-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B604618.png)

![3-amino-3-(cyclohexylamino)-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile](/img/structure/B604620.png)

![N-(4-chloro-2-nitrophenyl)-3-hydroxy-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B604623.png)

![4-Anilino-5-[2-(4-hydroxy-3-methoxybenzylidene)carbohydrazonoyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B604624.png)

![ethyl 7-chloro-6-[(E)-(hydroxyimino)methyl]-2-(pentanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B604625.png)

![ethyl 2-(acetylamino)-5-[(1E)-N-hydroxyethanimidoyl]-4-phenylthiophene-3-carboxylate](/img/structure/B604627.png)

![Ethyl (5Z)-5-[[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate](/img/no-structure.png)

![2-[2-(4-hydroxyphenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B604636.png)

![Ethyl 2-(acetylamino)-7-{[(1-adamantylcarbonyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B604637.png)